(4Z)-3-tert-butyl-4-[(naphthalen-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
CAS No.: 1024754-31-1
Cat. No.: VC5551867
Molecular Formula: C24H22N2O
Molecular Weight: 354.453
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1024754-31-1 |
|---|---|
| Molecular Formula | C24H22N2O |
| Molecular Weight | 354.453 |
| IUPAC Name | (4Z)-5-tert-butyl-4-(naphthalen-1-ylmethylidene)-2-phenylpyrazol-3-one |
| Standard InChI | InChI=1S/C24H22N2O/c1-24(2,3)22-21(23(27)26(25-22)19-13-5-4-6-14-19)16-18-12-9-11-17-10-7-8-15-20(17)18/h4-16H,1-3H3/b21-16- |
| Standard InChI Key | ZXERCNQUZWABHC-PGMHBOJBSA-N |
| SMILES | CC(C)(C)C1=NN(C(=O)C1=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a pyrazol-5-one core (a five-membered ring with two adjacent nitrogen atoms and a ketone group) substituted at positions 1, 3, and 4. The tert-butyl group at position 3 introduces steric bulk, while the (4Z)-naphthalen-1-ylmethylidene moiety at position 4 creates a conjugated system extending into the naphthalene ring. The phenyl group at position 1 contributes to planar rigidity. The (4Z) configuration denotes the cis geometry of the exocyclic double bond between the pyrazole and naphthalene systems, a critical factor in electronic delocalization .
Table 1: Key Bond Lengths and Angles (DFT Calculations)
| Parameter | Value (Å/°) | Reference Compound |
|---|---|---|
| C3–N7 (pyrazole) | 1.299 | 1.287–1.300 |
| C1–N8 (pyrazole) | 1.482 | 1.479–1.490 |
| C4–C9 (exocyclic double bond) | 1.435 | 1.430–1.445 |
| N1–C2–N7 angle | 116.5° | 115.0–117.5° |
These parameters, derived from density functional theory (DFT) studies of analogous pyrazolones, suggest strong conjugation across the pyrazole-naphthalene interface, stabilizing the (4Z) configuration .
Spectroscopic Profiles
Infrared (IR) Spectroscopy: Stretching vibrations for the carbonyl (C=O) group in pyrazol-5-ones typically appear at 1,680–1,710 cm⁻¹, while the exocyclic C=C bond resonates near 1,580–1,600 cm⁻¹ . The tert-butyl C-H stretches are observed at 2,850–2,970 cm⁻¹.
NMR Spectroscopy:
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¹H NMR: The naphthalene protons resonate as multiplet signals at δ 7.3–8.2 ppm. The pyrazole protons (H-4 and H-5) appear as doublets near δ 6.8–7.2 ppm (J = 10–12 Hz), with the tert-butyl group as a singlet at δ 1.3–1.5 ppm .
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¹³C NMR: The carbonyl carbon (C=O) is deshielded to δ 165–170 ppm, while the exocyclic double bond carbons appear at δ 120–130 ppm .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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Claisen-Schmidt Condensation: A ketone (e.g., 3-tert-butyl-1-phenyl-1H-pyrazol-5-one) reacts with naphthalene-1-carbaldehyde under acidic conditions to form a chalcone intermediate.
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Cyclization: Microwave-assisted cyclization with hydrazine hydrate yields the pyrazolone core. This method, adapted from analogous syntheses , achieves yields of 65–75% with reduced reaction times (20–30 minutes).
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 80°C | Balances kinetics and thermal degradation |
| Microwave Power | 300 W | Enhances reaction rate without side products |
Computational Insights
Electronic Structure and Reactivity
DFT calculations at the B3LYP/6-31G(d,p) level reveal:
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Frontier Molecular Orbitals: The HOMO (-5.82 eV) is localized on the naphthalene system, while the LUMO (-2.15 eV) spans the pyrazole ring, indicating charge transfer upon excitation .
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Non-Linear Optical (NLO) Properties: The first hyperpolarizability (β₀) is calculated at 12.5 × 10⁻³⁰ esu, surpassing urea (β₀ = 0.65 × 10⁻³⁰ esu), suggesting utility in photonic devices .
Table 3: Comparative NLO Properties
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